molecular formula C8H6Br2O B1590023 1-(3,4-Dibromophenyl)ethanone CAS No. 3114-30-5

1-(3,4-Dibromophenyl)ethanone

Cat. No. B1590023
CAS RN: 3114-30-5
M. Wt: 277.94 g/mol
InChI Key: GYWFVNMZKBLMAR-UHFFFAOYSA-N
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Description



  • Common Name : 1-(3,4-Dibromophenyl)ethanone

  • CAS Number : 3114-30-5

  • Molecular Formula : C<sub>8</sub>H<sub>6</sub>Br<sub>2</sub>O

  • Molecular Weight : 277.941 g/mol

  • Physical Properties :

    • Density : 1.8±0.1 g/cm³

    • Boiling Point : 330.2±32.0 °C at 760 mmHg

    • Flash Point : 125.5±11.7 °C



  • Chemical Properties :

    • Exact Mass : 275.878540 Da

    • LogP : 3.21

    • Vapour Pressure : 0.0±0.7 mmHg at 25°C

    • Index of Refraction : 1.589







  • Synthesis Analysis



    • The synthetic route for 1-(3,4-Dibromophenyl)ethanone involves the reaction of appropriate starting materials. Further details on the specific synthetic steps would require a more in-depth literature search.





  • Molecular Structure Analysis



    • The molecular structure of 1-(3,4-Dibromophenyl)ethanone consists of a phenyl ring with two bromine substituents and a carbonyl group (C=O) attached to the ethane backbone.





  • Chemical Reactions Analysis



    • 1-(3,4-Dibromophenyl)ethanone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, where an electrophile replaces a hydrogen atom on the aromatic ring.




  • Scientific Research Applications

    Fluorescent Probes in Biological Systems

    1-(2-Hydroxyphenyl)ethanone, a derivative of 1-(3,4-Dibromophenyl)ethanone, is used in creating a BODIPY-based fluorescent probe for hydrogen sulfide (H2S) detection. This probe demonstrates high selectivity and sensitivity, enabling its use in studying HS− in biological systems like HCT-116 and CT-26 cells (Fang et al., 2019).

    Phase Equilibrium in Chemical Engineering

    Research on the phase equilibrium of 1-(3-nitrophenyl)ethanone, similar to 1-(3,4-Dibromophenyl)ethanone, in different solvents has significant implications in chemical engineering. The ternary phase diagrams developed for these compounds are vital for efficient separation processes in the chemical industry (Li et al., 2019).

    Synthesis of Phenylpiperazine Derivatives

    Electrochemical methods have been used to synthesize new phenylpiperazine derivatives, starting from compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. These methods offer environmentally friendly, efficient alternatives for creating novel compounds in aqueous solutions (Nematollahi & Amani, 2011).

    Mannich Reaction in Organic Synthesis

    Mannich bases of 4-hydroxyacetophenone, a compound related to 1-(3,4-Dibromophenyl)ethanone, have been synthesized using microwave-assisted techniques. This environmentally benign method highlights the potential of using acetophenone derivatives in developing new organic synthesis routes (Aljohani et al., 2019).

    Molecular Structure Analysis

    Studies on the molecular structure, like those involving manganese(II) and zinc(II) complexes with 1-(2-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, provide insights into coordination chemistry and material science. Such research helps in understanding the bonding and electronic properties of these complexes (Chai et al., 2017).

    Degradation of Lignin Model Compounds

    The degradation mechanisms of phenolic beta-1 lignin substructure model compounds, related to 1-(3,5-dimethoxy-4-hydroxyphenyl)ethanone, are important for understanding and improving the biodegradation processes of lignin in wood and other plant materials (Kawai et al., 1988).

    Safety And Hazards



    • The safety information for 1-(3,4-Dibromophenyl)ethanone includes warnings about ingestion, skin contact, and eye contact. Proper precautions should be taken when handling this compound.




  • Future Directions



    • Further research could explore the reactivity of 1-(3,4-Dibromophenyl)ethanone in various reactions and its potential applications.




    properties

    IUPAC Name

    1-(3,4-dibromophenyl)ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6Br2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GYWFVNMZKBLMAR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=CC(=C(C=C1)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6Br2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70495045
    Record name 1-(3,4-Dibromophenyl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70495045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    277.94 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3,4-Dibromophenyl)ethanone

    CAS RN

    3114-30-5
    Record name 1-(3,4-Dibromophenyl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70495045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    JN Capilato - 2016 - search.proquest.com
    Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
    Number of citations: 4 search.proquest.com
    R Tan - 2011 - library-archives.canada.ca
    The objective of this thesis is to explore quinoline and pyridine functionalized multidentate ligand systems that are capable of accommodating two metal species and to study the …
    Number of citations: 3 library-archives.canada.ca

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